1-(2-Chlorobenzyl)-2-carboxypiperidine
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Overview
Description
1-(2-Chlorobenzyl)-2-carboxypiperidine is an organic compound that features a piperidine ring substituted with a 2-chlorobenzyl group and a carboxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorobenzyl)-2-carboxypiperidine typically involves the reaction of 2-chlorobenzyl chloride with piperidine under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the benzyl chloride, displacing the chloride ion and forming the desired product.
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, often scaled up to accommodate larger quantities. The reaction is typically carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorobenzyl)-2-carboxypiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2-Chlorobenzyl)-2-carboxypiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chlorobenzyl)-2-carboxypiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Benzyl chloride: A related compound with a similar benzyl group but lacking the piperidine ring.
2-Chlorobenzyl chloride: Similar in structure but without the carboxyl group.
Piperidine derivatives: Other compounds featuring the piperidine ring with different substituents.
Uniqueness: 1-(2-Chlorobenzyl)-2-carboxypiperidine is unique due to its specific combination of a piperidine ring, a 2-chlorobenzyl group, and a carboxyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H16ClNO2 |
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Molecular Weight |
253.72 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C13H16ClNO2/c14-11-6-2-1-5-10(11)9-15-8-4-3-7-12(15)13(16)17/h1-2,5-6,12H,3-4,7-9H2,(H,16,17) |
InChI Key |
YLNOVPZYCKSIQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)CC2=CC=CC=C2Cl |
Origin of Product |
United States |
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